molecular formula C26H43N5O7S B14096346 Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH

Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH

Cat. No.: B14096346
M. Wt: 569.7 g/mol
InChI Key: YIFYSEWVLQYMPH-UNJWAJPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biocytin-N-(t-boc)-L-proline typically involves the protection of the amino group of biocytin with a t-boc group. This is followed by the coupling of the protected biocytin with L-proline using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of Biocytin-N-(t-boc)-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Biocytin-N-(t-boc)-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like DIPEA.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Deprotection: Free biocytin and L-proline.

    Coupling: Extended peptides or biocytin-containing peptides.

    Hydrolysis: Biocytin and L-proline.

Scientific Research Applications

Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:

    Proteomics: Used as an intermediate in the synthesis of biocytin-containing peptides for studying protein-protein interactions.

    Neuroanatomy: Employed as a tracer for mapping neural pathways due to its ability to be detected with avidin or streptavidin probes.

    Biotinidase Assays: Utilized as a substrate to study the specificity and kinetics of biotinidase enzymes.

    Drug Development: Investigated for its potential in developing biotinylated drugs for targeted delivery.

Mechanism of Action

The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with biotin-binding proteins such as avidin and streptavidin. The t-boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions or interact with target proteins. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biocytin-N-(t-boc)-L-proline is unique due to its combination of biocytin and L-proline with a t-boc protecting group. This allows for selective deprotection and coupling reactions, making it highly versatile for peptide synthesis and proteomics research .

Properties

Molecular Formula

C26H43N5O7S

Molecular Weight

569.7 g/mol

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1

InChI Key

YIFYSEWVLQYMPH-UNJWAJPSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O

Origin of Product

United States

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